molecular formula C7H8O B1472688 O-Cresol-3,4,5,6-D4,OD CAS No. 3647-00-5

O-Cresol-3,4,5,6-D4,OD

Cat. No.: B1472688
CAS No.: 3647-00-5
M. Wt: 113.17 g/mol
InChI Key: QWVGKYWNOKOFNN-MDXQMYCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Cresol-3,4,5,6-D4,OD: is a deuterated form of o-cresol, a methylphenol derivative. This compound is characterized by the presence of deuterium atoms at positions 3, 4, 5, and 6 on the aromatic ring. The molecular formula of this compound is C7H8O, and it has a molar mass of 108.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Cresol-3,4,5,6-D4,OD typically involves the deuteration of o-cresol. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield deuteration. The reaction is typically carried out in specialized reactors designed to handle the high pressures and temperatures required for the deuteration process .

Chemical Reactions Analysis

Types of Reactions: O-Cresol-3,4,5,6-D4,OD undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-Cresol-3,4,5,6-D4,OD has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of O-Cresol-3,4,5,6-D4,OD involves its interaction with various molecular targets and pathways. As a phenolic compound, it can participate in hydrogen bonding and π-π interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The deuterium atoms in this compound can also influence reaction kinetics and metabolic pathways due to the kinetic isotope effect .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the stability and alter the reaction kinetics of the compound, making it valuable in studies involving isotopic labeling and tracing .

Properties

IUPAC Name

1,2,3,4-tetradeuterio-5-deuteriooxy-6-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i2D,3D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVGKYWNOKOFNN-MDXQMYCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C)O[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Cresol-3,4,5,6-D4,OD
Reactant of Route 2
O-Cresol-3,4,5,6-D4,OD
Reactant of Route 3
O-Cresol-3,4,5,6-D4,OD
Reactant of Route 4
O-Cresol-3,4,5,6-D4,OD
Reactant of Route 5
O-Cresol-3,4,5,6-D4,OD
Reactant of Route 6
O-Cresol-3,4,5,6-D4,OD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.